Molecular Weight and Ligand Efficiency Advantage of the Cyclopentyl-Ethyl Substitution Pattern vs. Bulkier Triazolopyridazine Kinase Inhibitors
The compound has a molecular weight of 231.30 g/mol, which is substantially lower than the most widely used triazolo[4,3-b]pyridazine kinase inhibitors: SGX523 (MW = 359.41), AMG-208 (MW = 371.42), and the Pim-1 probe N-cyclohexyl-3-[3-(trifluoromethyl)phenyl] analog (MW = 361.37) [1]. The cyclopentyl group contributes 69.13 Da versus 83.15 Da for cyclohexyl and 111.21 Da for cyclooctyl (N-cyclooctyl-3-ethyl analog, MW = 273.38) . This ~17–128 Da reduction in molecular weight, combined with the absence of a heavy 3-aryl substituent, offers a favorable starting point for lead optimization where ligand efficiency metrics are critical.
| Evidence Dimension | Molecular weight (g/mol) as a determinant of ligand efficiency and drug-likeness |
|---|---|
| Target Compound Data | 231.30 g/mol; C₁₂H₁₇N₅; heavy atom count = 17 |
| Comparator Or Baseline | SGX523: 359.41 g/mol; AMG-208: 371.42 g/mol; N-cyclohexyl-3-[3-(trifluoromethyl)phenyl] analog: 361.37 g/mol; N-cyclooctyl-3-ethyl analog: 273.38 g/mol |
| Quantified Difference | Target compound MW is 36% lower than SGX523, 38% lower than AMG-208, and 15% lower than the N-cyclooctyl analog |
| Conditions | Calculated molecular weights based on molecular formula; no experimental determination required |
Why This Matters
Lower molecular weight is associated with improved ligand efficiency indices (LE ≈ 0.3–0.5 kcal/mol per heavy atom), better permeability, and reduced attrition in fragment-to-lead or hit-to-lead campaigns.
- [1] PubChem. N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine. MW = 361.37 g/mol. DrugBank DB08708. Available at: https://go.drugbank.com/drugs/DB08708 View Source
